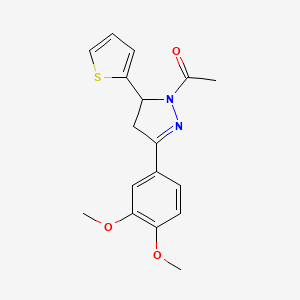![molecular formula C28H26ClN3O3 B4107885 N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4107885.png)
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
説明
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. In
作用機序
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide works by inhibiting the activity of JNK, a key enzyme involved in the neuronal cell death pathway. JNK is activated in response to various stress signals, including oxidative stress, inflammation, and cellular damage. Once activated, JNK can activate downstream targets that lead to neuronal cell death. By inhibiting JNK activity, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can prevent the activation of downstream targets and protect neurons from degeneration.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit JNK activity, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve mitochondrial function. These effects may contribute to its neuroprotective properties and potential therapeutic applications in various diseases.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide for lab experiments is its specificity for JNK inhibition. Unlike other JNK inhibitors that may also inhibit other kinases, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to be highly selective for JNK inhibition. This allows researchers to more accurately study the effects of JNK inhibition without confounding factors. However, one limitation of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide is its relatively low potency compared to other JNK inhibitors. This may limit its effectiveness in certain experimental settings.
将来の方向性
There are several future directions for research on N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosing and administration of N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide in these diseases. Additionally, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide may have potential applications in other diseases such as cancer and inflammatory disorders. Further studies are needed to explore these potential therapeutic applications. Finally, there is a need for the development of more potent JNK inhibitors that may be more effective in certain experimental settings.
科学的研究の応用
N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies have shown that N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide can inhibit the activity of c-Jun N-terminal kinase (JNK), a key enzyme involved in the neuronal cell death pathway. By inhibiting JNK activity, N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide has the potential to protect neurons from degeneration and improve cognitive function.
特性
IUPAC Name |
N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-(2-oxochromen-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN3O3/c1-2-31-13-15-32(16-14-31)25-12-11-22(18-24(25)29)30-27(33)20-9-7-19(8-10-20)23-17-21-5-3-4-6-26(21)35-28(23)34/h3-12,17-18H,2,13-16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVOXANLAHBRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC5=CC=CC=C5OC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(4-chlorophenyl)-2,5-pyrrolidinedione](/img/structure/B4107812.png)
![dimethyl 5-{[(3-nitrophenyl)sulfonyl]amino}isophthalate](/img/structure/B4107814.png)
![2,6-dimethyl-4-{[(4-methylphenyl)thio]acetyl}morpholine](/img/structure/B4107821.png)
![N-[4-(benzyloxy)phenyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B4107826.png)
![N-isopropyl-2-{4-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinyl}acetamide](/img/structure/B4107832.png)
![2-{[5-(3-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B4107837.png)
![2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4107847.png)

![2-{[1-(4-methoxy-3-nitrobenzyl)-1H-benzimidazol-2-yl]sulfonyl}acetamide](/img/structure/B4107872.png)
![7,9-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B4107874.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4107879.png)

![N-[4-(allyloxy)phenyl]-1-(2-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4107896.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2,6-dimethoxybenzamide](/img/structure/B4107901.png)